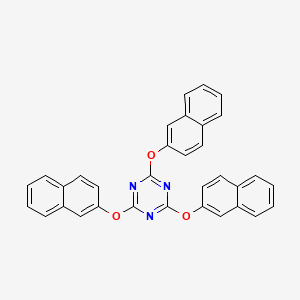

![molecular formula C25H29N5O2 B14158473 2-amino-1-(4-butoxyphenyl)-N-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 376618-72-3](/img/structure/B14158473.png)

2-amino-1-(4-butoxyphenyl)-N-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-amino-1-(4-butoxyphenyl)-N-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound belonging to the pyrroloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrroloquinoxaline core, which is a fused heterocyclic system, and various substituents that contribute to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-butoxyphenyl)-N-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step reactions. One common method involves the reaction of 3-chloroquinoxalin-2-amines with internal alkynes in the presence of palladium acetate (Pd(OAc)_2), sodium acetate (NaOAc), and potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO). This method yields the desired pyrroloquinoxaline derivatives in good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-amino-1-(4-butoxyphenyl)-N-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrroloquinoxaline core.

Substitution: Substitution reactions can introduce different substituents on the aromatic rings or the pyrroloquinoxaline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO_4) for oxidation, reducing agents like sodium borohydride (NaBH_4) for reduction, and various halides for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a wide range of substituted pyrroloquinoxalines.

Applications De Recherche Scientifique

2-amino-1-(4-butoxyphenyl)-N-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound exhibits various biological activities, making it a candidate for drug discovery and development.

Medicine: Its potential therapeutic properties are being explored for treating diseases such as cancer and bacterial infections.

Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-amino-1-(4-butoxyphenyl)-N-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biological processes, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: Known for its enzyme activation properties.

2,3-dihydro-1H-pyrrolo[2,3-b]quinoxaline: Exhibits inhibitory activity against Rho kinase.

Pyrrolo[3,2-b]quinoxaline: Identified as a tyrosine kinase inhibitor with potential anti-cancer properties.

Uniqueness

2-amino-1-(4-butoxyphenyl)-N-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Its butoxyphenyl and butyl groups differentiate it from other pyrroloquinoxaline derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications.

Propriétés

Numéro CAS |

376618-72-3 |

|---|---|

Formule moléculaire |

C25H29N5O2 |

Poids moléculaire |

431.5 g/mol |

Nom IUPAC |

2-amino-1-(4-butoxyphenyl)-N-butylpyrrolo[3,2-b]quinoxaline-3-carboxamide |

InChI |

InChI=1S/C25H29N5O2/c1-3-5-15-27-25(31)21-22-24(29-20-10-8-7-9-19(20)28-22)30(23(21)26)17-11-13-18(14-12-17)32-16-6-4-2/h7-14H,3-6,15-16,26H2,1-2H3,(H,27,31) |

Clé InChI |

GBDSGRCQDLTWOQ-UHFFFAOYSA-N |

SMILES canonique |

CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)OCCCC)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide](/img/structure/B14158407.png)

![3-Methyl-6H-indolo[3,2,1-de][1,5]naphthyridin-2,6-dione](/img/structure/B14158422.png)

![4,6-Bis{[(4-methylphenyl)sulfonyl]oxy}cyclohexane-1,2,3,5-tetrayl tetraacetate](/img/structure/B14158437.png)

![Chloro[(dimethylamino)(phenyl)methylidene]gold](/img/structure/B14158446.png)

![2-(Diethylamino)-N-[3-[4-(1-methylethoxy)phenyl]-4-phenylbutyl]acetamide](/img/structure/B14158447.png)

![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B14158471.png)